2-[3-(3-Bromophenyl)phenyl]ethan-1-amine
Description
Structural Classification within Phenylethylamine and Biphenyl (B1667301) Scaffolds
2-[3-(3-Bromophenyl)phenyl]ethan-1-amine is a primary amine that can be structurally classified based on two key integral components: the phenylethylamine backbone and the biphenyl framework.
The phenylethylamine scaffold is a fundamental structural motif found in a vast array of biologically active compounds, including neurotransmitters, hormones, and a wide range of pharmaceuticals. nih.govacs.org The core structure consists of a phenyl group attached to an ethylamine (B1201723) side chain. In the case of this compound, the phenyl ring of the phenylethylamine is further substituted at the meta-position, leading to a more complex biphenyl system. The presence of the ethylamine group imparts basicity to the molecule and provides a key site for potential chemical modifications and interactions with biological targets.
The bromine atom introduces a degree of lipophilicity and serves as a versatile functional handle for further synthetic transformations, most notably through cross-coupling reactions.
Table 1: Structural Breakdown of this compound
| Structural Component | Description | Key Features |
| Phenylethylamine Core | A phenyl ring attached to an ethylamine side chain. | Confers basicity and is a known pharmacophore. nih.gov |
| Biphenyl Scaffold | Two interconnected phenyl rings. | Provides a rigid yet conformationally flexible backbone. rsc.org |
| Substituents | -CH₂CH₂NH₂ at the 3-position of one phenyl ring and -Br at the 3-position of the other. | The amine group is a site for functionalization, and the bromine atom allows for further synthetic modifications. |
Academic Significance in Organic Synthesis and Advanced Chemical Research
The academic significance of this compound lies in its potential as a building block for the synthesis of more complex molecules and as a scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science.
In the realm of organic synthesis , the primary utility of this compound would likely stem from the reactivity of its functional groups. The primary amine can undergo a wide range of chemical transformations, including acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse functionalities. The bromine atom on the biphenyl ring is a key feature, making the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. gre.ac.uknih.govmdpi.com These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
A plausible synthetic route to this compound itself would likely involve a Suzuki-Miyaura coupling as a key step to construct the biphenyl core. gre.ac.ukacs.org For instance, the coupling of 3-bromophenylboronic acid with a suitably protected 3-(2-aminoethyl)bromobenzene derivative, followed by deprotection, would yield the target molecule.
From a medicinal chemistry perspective, both the phenylethylamine and biphenyl motifs are considered "privileged structures," meaning they are frequently found in compounds with diverse biological activities. nih.govrsc.org Phenylethylamine derivatives are known to interact with a wide range of receptors and enzymes in the central nervous system. nih.govresearchgate.net Biphenyl-containing drugs are utilized in various therapeutic areas, including as antihypertensives and anti-inflammatory agents. researchgate.netacs.org The combination of these two scaffolds in this compound presents an opportunity to explore novel chemical space and potentially develop new therapeutic agents. The specific substitution pattern and the presence of the bromine atom could influence the compound's pharmacokinetic and pharmacodynamic properties.
Overview of Current Research Trajectories
As of the current date, there is no specific, publicly documented research focused exclusively on this compound. However, the research trajectories for its constituent scaffolds, phenylethylamines and biphenyls, are robust and continually evolving.
Current research involving phenylethylamine derivatives continues to focus on their roles in neuroscience and pharmacology. nih.govnih.gov Scientists are actively exploring new derivatives as probes for understanding receptor function and as potential treatments for neurological and psychiatric disorders.
Research on biphenyl derivatives is highly active, with a significant focus on the development of new synthetic methodologies, particularly in the area of catalytic cross-coupling reactions. rsc.orgnih.gov There is also substantial interest in the application of biphenyls in the design of new pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). arabjchem.orgwikipedia.org The synthesis of functionalized biphenyls remains a key area of investigation, with an emphasis on achieving high yields and stereoselectivity. mdpi.comacs.org
Given these active areas of research, it is conceivable that future studies could target compounds like this compound. Such research would likely involve its synthesis, characterization, and subsequent use as a precursor for more complex molecules. Furthermore, its biological activity could be investigated based on the known properties of related phenylethylamine and biphenyl compounds. The exploration of its utility in materials science, leveraging the properties of the biphenyl core, also represents a potential avenue for future investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14BrN |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
2-[3-(3-bromophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14BrN/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10H,7-8,16H2 |
InChI Key |
GEEIFEGBNXXOGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)CCN |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 3 3 Bromophenyl Phenyl Ethan 1 Amine and Its Analogs
Reaction Mechanisms of Bromine Functional Group Transformations (e.g., Nucleophilic Substitutions, Oxidative Additions)
The bromine atom on the biaryl structure of 2-[3-(3-bromophenyl)phenyl]ethan-1-amine is a key functional group that dictates many of its characteristic reactions, particularly in the realm of transition-metal-catalyzed cross-coupling. The transformation of this bromo group primarily proceeds through mechanisms like oxidative addition, which is a fundamental step in catalysis.
Oxidative Addition: This is the most significant mechanistic pathway for the bromine group in this compound and its analogs. It is the initial step in a wide array of catalytic cycles, including widely used cross-coupling reactions. nih.govnih.gov The process involves the insertion of a low-valent transition metal complex (typically with the metal in a low oxidation state, such as Pd(0) or Ni(0)) into the carbon-bromine bond. nih.govnumberanalytics.com This reaction oxidizes the metal (e.g., from Pd(0) to Pd(II)) while forming two new bonds: one to the aryl carbon and one to the bromine atom. researchgate.netmdpi.com
The general mechanism can be represented as: Ar-Br + M(L)n -> [Ar-M(L)n-Br] Where Ar-Br is the aryl bromide (like this compound), M is the transition metal, and L are the supporting ligands.
Studies on various aryl halides have established a clear reactivity trend for this step, which is primarily dependent on the carbon-halogen bond strength. nih.govlibretexts.org
| Halogen (X) | Relative Rate of Oxidative Addition | Carbon-X Bond Dissociation Energy (kcal/mol) |
|---|---|---|
| Iodine (I) | Fastest | ~65 |
| Bromine (Br) | Intermediate | ~81 |
| Chlorine (Cl) | Slowest | ~96 |
The mechanism of oxidative addition itself can vary. It may proceed through a concerted pathway involving a three-membered transition state or via stepwise radical pathways, particularly with first-row transition metals like nickel. nih.gov The electronic properties of the aryl group and the ligands on the metal catalyst play a crucial role in determining the dominant pathway. nih.govnih.gov For palladium-catalyzed reactions, a concerted mechanism is generally accepted. nih.gov
Nucleophilic Aromatic Substitution (SNAr): While oxidative addition is predominant in catalysis, direct nucleophilic substitution at the bromine-bearing carbon is also a possible transformation, though it typically requires harsh conditions or specific activation. In the SNAr mechanism, a potent nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity. This pathway is generally unfavorable for simple aryl bromides unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the bromine, which is not the case for the parent compound.
Mechanistic Pathways of Amine Reactivity (e.g., Nucleophilic Attacks, Alkylation, Imine Formation)
The primary amine group (-NH2) of this compound is a nucleophilic center, enabling a variety of chemical transformations.
Nucleophilic Attacks and Alkylation: The lone pair of electrons on the nitrogen atom makes the amine group a good nucleophile. It can readily participate in nucleophilic substitution reactions with alkyl halides (alkylation). The mechanism is a standard bimolecular nucleophilic substitution (SN2) reaction where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. masterorganicchemistry.com
R-CH2-NH2 + R'-X -> [R-CH2-NH2+-R'] + X-
A significant mechanistic challenge in the alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The product of the initial alkylation is a secondary amine, which is often more nucleophilic than the starting primary amine. This secondary amine can compete for the remaining alkyl halide, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Controlling the reaction to achieve selective mono-alkylation can be difficult and often requires specific reaction conditions or protecting group strategies.
Imine Formation: Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). chemistrysteps.com This reaction is a reversible nucleophilic addition-elimination process. youtube.com
The mechanism proceeds in two main stages under mildly acidic conditions (pH 4-5):
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a zwitterionic intermediate. Proton transfer steps lead to a neutral intermediate called a carbinolamine. chemistrysteps.com
Elimination (Dehydration): The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen then expels the water molecule, forming a C=N double bond. The resulting species, an iminium ion, is then deprotonated to yield the final, neutral imine product. chemistrysteps.comyoutube.com
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Zwitterionic tetrahedral intermediate |
| 2 | Proton transfer to form a neutral carbinolamine. | Carbinolamine |
| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |
| 4 | Elimination of a water molecule, assisted by the nitrogen lone pair. | Iminium ion |
| 5 | Deprotonation to form the final product. | Imine |
Catalytic Cycles in Transition-Metal-Mediated Coupling Reactions
The structure of this compound, containing an aryl bromide, makes it an ideal substrate for transition-metal-mediated cross-coupling reactions. These reactions, pivotal in modern organic synthesis, typically operate via a catalytic cycle involving the metal center shuttling between different oxidation states. nih.gov The most common catalyst is palladium. numberanalytics.comlibretexts.org
A generic catalytic cycle for a Pd-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Stille) involving an aryl bromide (Ar-Br) can be broken down into three fundamental steps: nih.govresearchgate.netlibretexts.org
Transmetalation (for couplings like Suzuki or Stille): In this step, a second organic group (R') is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) to the palladium(II) complex. numberanalytics.comlibretexts.org The bromide ligand on the palladium is replaced by the R' group, resulting in an intermediate with two organic groups (Ar and R') bonded to the palladium center.
Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar and R') on the Pd(II) complex couple together, forming a new C-C bond. nih.govlibretexts.org Simultaneously, the palladium center is reduced from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst, which can then enter another cycle. mdpi.com
| Step | Reactants | Products | Change in Pd Oxidation State |
|---|---|---|---|
| Oxidative Addition | Ar-Br, Pd(0)Ln | Ar-Pd(II)Ln-Br | 0 → +2 |
| Transmetalation | Ar-Pd(II)Ln-Br, R'-[M] | Ar-Pd(II)Ln-R' | No Change |
| Reductive Elimination | Ar-Pd(II)Ln-R' | Ar-R', Pd(0)Ln | +2 → 0 |
Studies on Rearrangement and Cyclization Reactions (e.g., Dehydrogenative Cyclization)
The 2-biarylethylamine framework of this compound is a classic precursor for intramolecular cyclization reactions to form fused heterocyclic systems, most notably phenanthridines. beilstein-journals.org These reactions involve the formation of a new C-N bond between the amine nitrogen and the adjacent aromatic ring.
Dehydrogenative Cyclization: A prominent mechanistic pathway is transition-metal-catalyzed intramolecular dehydrogenative C-H amination. beilstein-journals.org In this process, a catalyst, often palladium- or rhodium-based, facilitates the coupling of the N-H bond of the amine with a C-H bond on the neighboring aryl ring, formally eliminating a molecule of hydrogen (H2). organic-chemistry.orgrsc.org
The general mechanism for a palladium-catalyzed process often involves:
Coordination: The substrate coordinates to the metal center, often directed by the amine or another functional group.
C-H Activation/Cleavage: The catalyst mediates the cleavage of a C-H bond on the ortho position of the second phenyl ring, forming a palladacycle intermediate. This is a crucial step and can occur via several pathways, such as concerted metalation-deprotonation.
Reductive Elimination: The N-H bond of the amine group interacts with the palladium center, leading to a reductive elimination event that forms the new C-N bond and creates the cyclized product (a dihydrophenanthridine). The metal catalyst is regenerated in a lower oxidation state.
Oxidation: An external oxidant is often required to re-oxidize the catalyst to its active state for the next cycle. In some cases, subsequent oxidation of the dihydrophenanthridine intermediate yields the fully aromatic phenanthridine. beilstein-journals.org
Rhodium catalysts are also highly effective for such cyclizations, often proceeding through Rh(I)/Rh(III) catalytic cycles. nih.govresearchgate.net These reactions can be highly efficient for constructing complex polycyclic aromatic structures from relatively simple linear precursors like this compound and its analogs. Studies have explored various rhodium-catalyzed arylative and hydroaminative cyclizations to build diverse heterocyclic frameworks. researchgate.netnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine.
¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the two phenyl rings and the aliphatic protons of the ethanamine side chain. The protons on the brominated ring will exhibit different chemical shifts compared to those on the other ring due to the electron-withdrawing effect of the bromine atom. The ethylamine (B1201723) protons would appear as two multiplets corresponding to the CH₂ group adjacent to the phenyl ring and the CH₂ group attached to the amine. The NH₂ protons may appear as a broad singlet.
¹³C NMR: This experiment detects the carbon nuclei and provides information about the number and type of carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbon atom bonded to bromine (C-Br) would have a characteristic chemical shift. The aromatic region would display multiple signals corresponding to the substituted and unsubstituted carbons of the biphenyl (B1667301) system. The two aliphatic carbons of the ethanamine chain would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (Biphenyl) | 7.20 - 7.80 | 120 - 142 |
| Aliphatic CH₂ (Aryl-CH₂) | ~2.90 | ~40 |
| Aliphatic CH₂ (CH₂-NH₂) | ~3.10 | ~45 |
| Amine NH₂ | 1.50 - 2.50 (broad) | N/A |
| Aromatic C-Br | N/A | ~122 |
Two-dimensional (2D) NMR experiments are employed to resolve complex structures by correlating signals from different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the two aliphatic CH₂ groups of the ethanamine chain and among adjacent protons on the aromatic rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms they are directly attached to. This allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity across the entire molecule, for instance, linking the aliphatic side chain to the correct position on the phenyl ring and confirming the connection between the two phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution.
Dynamic NMR (DNMR) studies can be used to investigate the conformational dynamics of the molecule, such as the rotation around the single bond connecting the two phenyl rings. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for these rotational processes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₁₄BrN), the expected exact molecular weight is approximately 275.03 g/mol . A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula of this compound as C₁₄H₁₄BrN.
Table 2: Expected Mass Spectrometry Data for C₁₄H₁₄BrN
| Technique | Expected Result | Information Obtained |
|---|---|---|
| Standard MS (EI/ESI) | Isotopic peaks at m/z ~275 and ~277 (ratio ~1:1) | Confirmation of molecular weight and presence of one bromine atom. |
| HRMS (e.g., ESI-TOF) | Monoisotopic mass of [M+H]⁺ at m/z 276.0437 (for ¹²C₁₄¹H₁₅⁷⁹Br¹⁴N⁺) | Unambiguous determination of the elemental formula. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption (IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of particular bonds or functional groups, providing a unique "fingerprint" for the compound.
N-H Stretch: The primary amine (NH₂) group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching.
C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanamine chain are observed just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration for the aliphatic C-N bond typically appears in the 1020-1250 cm⁻¹ range.
C-Br Stretch: The carbon-bromine bond will exhibit a characteristic stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₂) | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aliphatic C-N | C-N Stretch | 1020 - 1250 |
| Aryl Bromide | C-Br Stretch | 500 - 600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted X-rays, a diffraction pattern is generated.
Mathematical analysis of this pattern allows for the calculation of the electron density map of the crystal, which in turn reveals the exact positions of the atoms in the molecule and the packing of the molecules within the crystal structure. This information is invaluable for unequivocally confirming the molecular structure, determining bond lengths, bond angles, and torsion angles, and understanding intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the solid-state properties of the compound.
For a compound like this compound, X-ray crystallography would provide definitive proof of its chemical identity and detailed insights into its conformational preferences in the solid state. However, at present, no published crystallographic data for this specific molecule could be retrieved.
Other Advanced Chromatographic and Hyphenated Techniques (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. When coupled with mass spectrometry (a hyphenated technique), they provide a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase, which interacts differently with the various components of the sample, leading to their separation based on their boiling points and affinities for the stationary phase.
As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum produced for each component serves as a molecular fingerprint, often allowing for its unambiguous identification by comparison with spectral libraries. For this compound, GC-MS could potentially be used for purity assessment and identification, provided the compound is sufficiently volatile and stable under GC conditions. Often, derivatization is employed for amines to improve their chromatographic behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful hyphenated technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS.
In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. The separated components then flow into the mass spectrometer's ion source, where they are ionized before being analyzed by the mass spectrometer.
LC-MS is a versatile technique that can be used for the identification, quantification, and structural elucidation of a wide range of compounds. For this compound, LC-MS would be a highly suitable method for its analysis in various matrices, offering high sensitivity and specificity. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), could be employed depending on the compound's properties.
Despite the applicability of these techniques, specific experimental parameters and resulting data (e.g., retention times, mass spectra) for this compound are not documented in the available literature.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular structure and properties of chemical compounds. These theoretical methods provide insights that are often complementary to experimental data.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable conformation of a molecule. For a molecule like 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine, DFT calculations, often using the B3LYP functional with basis sets such as 6-311G, are instrumental. researchgate.netresearchgate.netnih.gov
These calculations can predict key geometric parameters. For instance, in the bromophenyl ring, the presence of the electronegative bromine atom is expected to cause a slight distortion from a perfect hexagonal geometry. researchgate.net The bond angle at the point of bromine substitution may deviate slightly from the ideal 120°. researchgate.net DFT methods are also used to calculate the molecule's total energy, dipole moment, and the distribution of electron density. nih.govacs.orgmdpi.com
Table 1: Representative Optimized Geometric Parameters (Predicted via DFT)
| Parameter | Typical Predicted Value |
|---|---|
| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-Br Bond Length | ~1.90 - 1.92 Å |
| C-N Bond Length | ~1.47 Å |
| Biphenyl (B1667301) C-C Single Bond Length | ~1.49 Å |
| C-C-C (Aromatic) Bond Angle | ~118° - 121° |
| Biphenyl Dihedral Angle | ~41° - 45° |
Note: These values are illustrative and based on calculations for structurally similar brominated aromatic and biphenyl compounds.
Ab Initio Methods for Molecular Properties
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) are often used in conjunction with DFT to provide a comparative analysis of molecular properties. researchgate.netnih.gov While computationally more demanding than DFT for larger molecules, ab initio methods can provide valuable data on the electronic energy, orbital energies, and dipole moments. For this compound, these calculations would further elucidate its electronic characteristics and provide a deeper understanding of its molecular orbital structure.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govmdpi.com The MEP map for this compound would likely show electron-rich regions (negative potential), primarily around the nitrogen atom of the amine group and potentially the bromine atom, making these sites susceptible to electrophilic attack. Conversely, electron-poor regions (positive potential) would be expected around the hydrogen atoms of the amine group. researchgate.netdergipark.org.tr
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govnih.gov For aromatic compounds like the one , the HOMO-LUMO gap is a key indicator of its electronic properties and potential for intramolecular charge transfer. nih.gov
Table 2: Predicted Frontier Orbital Properties
| Property | Typical Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | ~4.0 to 5.5 |
Note: Values are representative, based on reported data for similar brominated aromatic compounds and are highly dependent on the computational method and basis set used. nih.govnih.gov
Conformational Analysis and Atropisomerism
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and interactions. For this compound, this involves the orientation of the ethylamine (B1201723) side chain and the rotational behavior of the biphenyl core.
Computational studies on phenylethylamine derivatives suggest they typically favor an extended conformation of the side chain. nih.govcapes.gov.brmdpi.comresearchgate.net The biphenyl moiety itself is not planar; steric hindrance between the two rings causes them to adopt a twisted conformation. libretexts.org The equilibrium dihedral angle for biphenyl is approximately 45°, which represents a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric interactions. libretexts.org
Energy Barriers to Rotation and Racemization Pathways in Biphenyl Systems
The rotation around the single bond connecting the two phenyl rings in biphenyl systems is a key conformational process. slideshare.net The energy required for this rotation is known as the rotational barrier. If this barrier is high enough, it can lead to the existence of stable, non-interconverting rotational isomers called atropisomers. libretexts.org
For 3,3'-disubstituted biphenyls, such as the core of the title compound, computational studies using methods like B3LYP/6-311+G* have shown a double-minimum potential energy surface for rotation. semanticscholar.orgresearchgate.net The energy minima typically occur at dihedral angles of approximately 45° and 135°. semanticscholar.orgresearchgate.net The transition states for this rotation correspond to the planar (0°) and perpendicular (90°) conformations. The energy difference between the stable twisted conformation and these transition states defines the rotational energy barrier. While the substituents in this compound are not in the ortho positions, which would create a much higher barrier, there is still a notable energy cost associated with rotation. nih.gov The racemization pathway for a chiral biphenyl involves rotation through the planar transition state. libretexts.orgbohrium.com A barrier of at least 16-19 kcal/mol is generally required to isolate atropisomers at room temperature. libretexts.org The barriers in 3,3'-disubstituted biphenyls are typically much lower than this threshold. semanticscholar.orgcomporgchem.combiomedres.us
Table 3: Calculated Rotational Energy Barriers for Biphenyl and Related Compounds
| Compound | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) | Computational Method |
|---|---|---|---|
| Biphenyl (Experimental) | ~1.4 | ~1.6 | Gas-phase experiments |
| Biphenyl (Calculated) | 1.9 (8.0 kJ/mol) | 2.0 (8.3 kJ/mol) | CCSD(T) |
| 3,3'-Difluorobiphenyl | 1.7 | 1.4 | B3LYP/6-311+G |
| 3,3'-Dichlorobiphenyl | 2.7 | 1.1 | B3LYP/6-311+G |
| 3,3'-Dibromobiphenyl | 3.0 | 1.0 | B3LYP/6-311+G* |
Data sourced from references semanticscholar.orgcomporgchem.com. Note that 1 kcal/mol ≈ 4.184 kJ/mol.
Reaction Pathway and Transition State Calculations
Computational chemistry provides powerful tools for elucidating chemical reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. ucsb.edu Transition state theory is used to calculate reaction rates from the properties of the reactants and the transition state structure. rsc.org
For this compound, such calculations could be applied to understand various potential reactions. For example, the metabolic pathways of phenylethylamines could be investigated. researchgate.net This would involve identifying the transition states for reactions such as N-dealkylation or oxidation. DFT calculations can be employed to locate the transition state geometry, which is a first-order saddle point on the potential energy surface. ucsb.edunih.gov A frequency calculation is then typically performed to confirm the transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate. rsc.org While specific reaction pathway calculations for the title compound are not detailed in the available literature, the established methodologies are broadly applicable to predict its reactivity and degradation pathways. researchgate.netacs.org
Despite a comprehensive search for computational chemistry and theoretical studies on the specific chemical compound this compound, no dedicated in silico studies detailing its molecular interactions were identified in the public domain.
Research in computational chemistry often involves methods like molecular docking, molecular dynamics simulations, and quantum chemical calculations to predict the binding affinity and interaction patterns of a molecule with biological targets. These studies can provide valuable insights into the potential pharmacological activity and mechanism of action of a compound.
While the search yielded computational analyses for structurally related compounds, such as various brominated biphenyls and phenethylamine (B48288) derivatives, none of these studies specifically included this compound. Therefore, detailed research findings, including data tables on binding energies, interaction distances, or key interacting residues for this particular compound, are not available in the reviewed literature.
Consequently, the section on In Silico Studies of Molecular Interactions for this compound cannot be constructed with the specific, data-rich content as requested due to the absence of relevant scientific publications.
Derivatization Strategies and Analogue Synthesis for Diversification
The structural framework of 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine offers multiple avenues for chemical modification to generate a diverse library of analogues. These derivatization strategies can be systematically applied to explore the structure-activity relationships of this compound class. Key approaches include modification of the primary amine, functionalization of the reactive bromophenyl ring, variation of the substitution pattern on the biphenyl (B1667301) core, and the synthesis of heterocyclic bioisosteres.
Applications in Advanced Chemical Research Excluding Biological/pharmacological
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Construction
The structure of 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine makes it a versatile intermediate for the synthesis of more complex molecules. The primary amine group serves as a nucleophile or as a point for derivatization, enabling the construction of amides, imines, and other nitrogen-containing compounds. The bromine atom on one of the phenyl rings is a key functional group for carbon-carbon and carbon-heteroatom bond formation.
The bromo-biphenyl scaffold is particularly valuable in cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are widely used to create complex biaryl structures, which are prevalent in functional materials and agrochemicals. google.comrsc.org The bromine atom on the biphenyl (B1667301) ring can be substituted to introduce new aryl groups, alkyl groups, or other functionalities, thereby expanding the molecular complexity. google.com Similarly, the Buchwald-Hartwig amination could be employed to replace the bromine with various amine groups. The presence of both a reactive amine and a bromine atom on a stable biphenyl framework allows for sequential, regioselective modifications, making it a valuable building block in multi-step organic synthesis.
Table 1: Potential Synthetic Transformations
| Reaction Type | Reactive Site | Potential Outcome |
|---|---|---|
| Suzuki-Miyaura Coupling | Bromine Atom | Formation of a terphenyl or more complex poly-aryl system. |
| Buchwald-Hartwig Amination | Bromine Atom | Introduction of a secondary or tertiary amine group. |
| Sonogashira Coupling | Bromine Atom | Formation of an aryl-alkyne bond. |
| Acylation | Amine Group | Formation of an amide derivative. |
Exploration in Materials Science (e.g., Liquid Crystals, Polymer Chemistry)
The rigid, rod-like nature of the biphenyl group is a common structural motif in the design of liquid crystals and advanced polymers. While specific studies on this compound in this context are not documented, its bromo-biphenyl core is a precursor for materials with tailored electronic and photophysical properties.
In polymer chemistry, the vinyl group is often used for polymerization; however, the ethylamine (B1201723) and bromo functionalities on this compound offer alternative routes. cas.org For example, the amine group could be used to form polyamides or polyimides, imparting specific thermal or mechanical properties to the resulting material. The bromine atom can be a site for post-polymerization modification, allowing for the fine-tuning of a polymer's characteristics. Furthermore, brominated compounds, including polybrominated biphenyls (PBBs), have historically been used as flame retardants in a variety of plastics and textiles, suggesting a potential, albeit broad, application space for brominated molecules in polymer science. rsc.org
Use in Catalyst and Ligand Design (e.g., Chiral Auxiliaries)
The development of novel catalysts and ligands is a cornerstone of modern chemistry. Amines and biaryl compounds are frequently incorporated into ligand structures for transition metal catalysis. The ethylamine portion of this compound could coordinate to a metal center, while the biphenyl backbone provides steric bulk and electronic influence that can be crucial for catalytic activity and selectivity.
If resolved into its individual enantiomers, the chiral center at the carbon adjacent to the amine group could allow the molecule to serve as a chiral auxiliary or a precursor to a chiral ligand. rsc.org Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. The biphenyl group's rigidity can help create a well-defined chiral environment around a catalytic center, influencing the enantioselectivity of reactions such as asymmetric hydrogenation or C-C bond formation.
Development of Novel Reagents and Methodologies
The bromo-biphenyl structure is a platform for the development of new chemical reagents. For instance, related 1,1'-chloro(amino)biphenyl compounds have been used to synthesize cyclic diaryl λ3-chloranes, which are novel reagents for metal-free carbon-carbon and carbon-oxygen bond formation via aryne intermediates. google.comresearchgate.net The specific substitution pattern and functional groups of this compound could be exploited to create reagents with unique reactivity for specialized synthetic transformations. The combination of the amine and the bromine atom on the biphenyl scaffold allows for the potential design of bifunctional reagents, where one part of the molecule could act as a directing group while the other participates in a chemical reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
